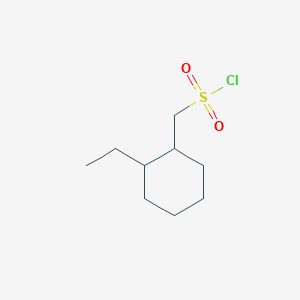
(2-Ethylcyclohexyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylcyclohexyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H17ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2-ethylcyclohexyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Ethylcyclohexyl)methanesulfonyl chloride can be synthesized through the reaction of methanesulfonyl chloride with 2-ethylcyclohexanol in the presence of a base. The reaction typically involves the use of a non-nucleophilic base such as triethylamine to facilitate the substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically distilled to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Reduction Reactions: It can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Bases: Triethylamine, pyridine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Alkenes: Formed by elimination reactions.
Wissenschaftliche Forschungsanwendungen
(2-Ethylcyclohexyl)methanesulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.
Biology: Employed in the modification of biomolecules such as peptides and proteins.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Ethylcyclohexyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the methanesulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: The simplest sulfonyl chloride, used as a reagent in organic synthesis.
Methanesulfonic anhydride: Another sulfonylating agent with similar reactivity.
Tosyl chloride: A related compound with a toluenesulfonyl group instead of a methanesulfonyl group.
Uniqueness
(2-Ethylcyclohexyl)methanesulfonyl chloride is unique due to the presence of the 2-ethylcyclohexyl group, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in specific synthetic applications.
Eigenschaften
Molekularformel |
C9H17ClO2S |
|---|---|
Molekulargewicht |
224.75 g/mol |
IUPAC-Name |
(2-ethylcyclohexyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-2-8-5-3-4-6-9(8)7-13(10,11)12/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
XAIIWNAHVAYVEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


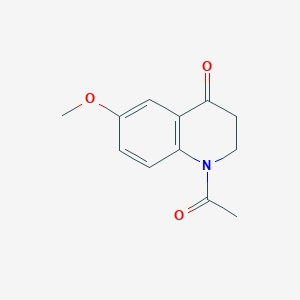
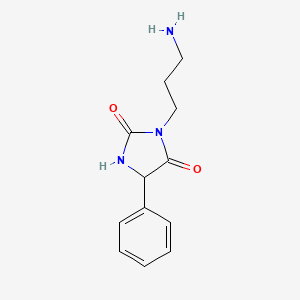
![2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13224483.png)
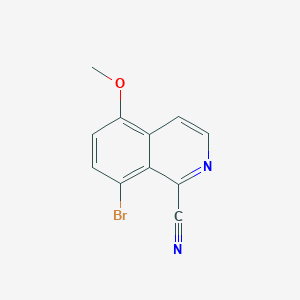
![3-{[(2R)-2-methylbutyl]sulfanyl}thiophene](/img/structure/B13224490.png)
![6-Oxaspiro[4.5]decan-1-amine](/img/structure/B13224499.png)

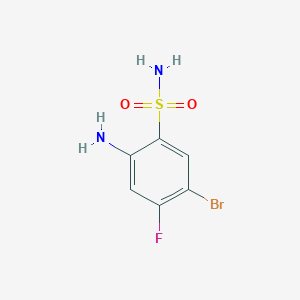
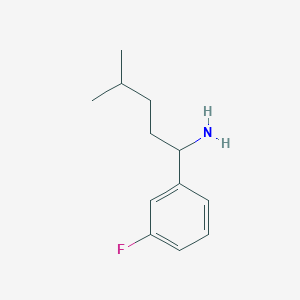

![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile](/img/structure/B13224525.png)

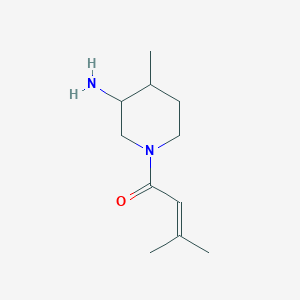
![tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate](/img/structure/B13224535.png)
